N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
Description
Structural Characterization of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for aromatic sulfonamide derivatives. The compound's molecular formula, C₁₁H₁₆BrNO₂S, reflects a complex organic structure containing eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is precisely determined as 306.22 grams per mole, with a monoisotopic mass of 305.008512 atomic mass units.
The compound is registered under Chemical Abstracts Service number 850429-71-9, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound as 3-bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide, emphasizing the position-specific substitution pattern on the benzene ring. The systematic name clearly indicates the presence of a bromine substituent at the meta position relative to the sulfonamide group, a methyl group at the para position, and two ethyl groups attached to the nitrogen atom of the sulfonamide functionality.
The structural formula analysis reveals the presence of multiple functional groups that contribute to the compound's chemical properties. The sulfonamide group (-SO₂NH-) serves as the primary reactive center, while the diethyl substitution on the nitrogen atom modifies the electronic and steric properties of this functional group. The aromatic ring system provides a stable framework for the various substituents, with the bromine and methyl groups influencing both the electronic distribution and the overall molecular geometry.
Crystallographic Studies and Three-Dimensional Conformational Analysis
The three-dimensional structural analysis of this compound has been facilitated through computational modeling and conformational studies available in chemical databases. The compound exhibits a complex three-dimensional arrangement that reflects the interplay between various structural elements, including the aromatic ring system, the sulfonamide functionality, and the peripheral substituents. The spatial arrangement of these components determines the overall molecular shape and influences intermolecular interactions.
The conformational analysis reveals that the sulfonamide group adopts a characteristic tetrahedral geometry around the sulfur atom, with the two oxygen atoms and the nitrogen atom positioned to minimize steric hindrance. The diethyl substituents on the nitrogen atom introduce additional conformational flexibility, allowing for multiple low-energy conformations that can interconvert through rotation around the nitrogen-carbon bonds. This conformational freedom contributes to the compound's ability to adopt different spatial arrangements depending on the environmental conditions.
The aromatic ring system maintains planarity, as expected for benzene derivatives, with the bromine and methyl substituents positioned in the same plane as the ring structure. The relative positioning of these substituents creates a specific electronic environment that influences both the reactivity and the physical properties of the compound. The bromine atom, being significantly larger than hydrogen, introduces steric effects that can influence molecular packing in the solid state and intermolecular interactions in solution.
Three-dimensional conformational modeling indicates that the compound can exist in multiple conformational states, with the ethyl groups on the nitrogen atom showing the greatest degree of rotational freedom. The energy barriers between different conformations are relatively low, suggesting rapid interconversion under normal conditions. This conformational flexibility has implications for the compound's behavior in various chemical environments and its potential interactions with other molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton Nuclear Magnetic Resonance spectrum reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons on the benzene ring exhibit characteristic chemical shifts in the aromatic region, typically appearing between 7.0 and 8.0 parts per million.
The methyl group attached to the benzene ring produces a singlet signal at approximately 2.3 parts per million, reflecting the electron-donating nature of this substituent and its position para to the sulfonamide group. The diethyl groups on the nitrogen atom generate a more complex pattern, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl groups, while the terminal methyl groups appear as triplets. This characteristic ethyl pattern is readily identifiable and confirms the presence of two equivalent ethyl substituents.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The aromatic carbons exhibit chemical shifts characteristic of substituted benzene rings, with the carbon bearing the bromine substituent showing a distinctive downfield shift due to the deshielding effect of the halogen. The carbonyl carbons of the sulfonamide group appear in the expected range for sulfur-oxygen double bonds, while the aliphatic carbons of the ethyl groups show typical alkyl chemical shifts.
The Nuclear Magnetic Resonance data confirms the proposed molecular structure and provides quantitative information about the relative integrations of different proton environments. The coupling patterns observed in the proton Nuclear Magnetic Resonance spectrum are consistent with the expected molecular connectivity, supporting the structural assignments based on chemical synthesis and elemental analysis.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals the characteristic vibrational modes associated with the functional groups present in this compound. The sulfonamide functionality exhibits distinctive stretching vibrations for the sulfur-oxygen bonds, typically appearing as strong absorption bands in the region between 1150 and 1350 wavenumbers. These bands are characteristic of the asymmetric and symmetric stretching modes of the sulfonyl group and serve as diagnostic features for sulfonamide identification.
The aromatic carbon-carbon stretching vibrations appear in the range of 1450 to 1600 wavenumbers, consistent with the presence of a substituted benzene ring system. The specific pattern of these aromatic bands can provide information about the substitution pattern and the electronic effects of the various substituents. The carbon-hydrogen stretching vibrations of the aromatic protons typically appear around 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the ethyl and methyl groups occur in the range of 2800 to 3000 wavenumbers.
The presence of the bromine substituent can influence the infrared spectrum through its effect on the electronic distribution within the aromatic ring system. While bromine itself does not contribute strong infrared absorption bands, its presence can shift the frequencies of other vibrational modes, particularly those associated with the aromatic ring system. The methyl group contributes characteristic bending and stretching vibrations that are readily identifiable in the infrared spectrum.
The overall infrared spectral pattern provides a fingerprint for the compound that can be used for identification and purity assessment. The combination of sulfonamide, aromatic, and aliphatic vibrational modes creates a distinctive spectral signature that distinguishes this compound from closely related structural analogs.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 306, corresponding to the molecular weight of the intact compound. The presence of bromine introduces a characteristic isotope pattern, with the molecular ion peak showing the expected intensity ratio between the peaks corresponding to bromine-79 and bromine-81 isotopes.
The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting ionic species. Common fragmentation processes include the loss of ethyl groups from the nitrogen atom, leading to fragment ions at lower mass-to-charge ratios. The sulfonamide functionality can undergo characteristic fragmentation reactions, including the elimination of sulfur dioxide or the formation of sulfonyl cation fragments.
The aromatic ring system typically remains intact during the initial fragmentation processes, serving as a stable core around which other molecular components are eliminated. The bromine substituent can influence the fragmentation pathways through its stabilizing effect on certain ionic intermediates. The methyl group on the benzene ring may also participate in fragmentation reactions, particularly under high-energy ionization conditions.
The overall mass spectrometric fragmentation pattern provides structural confirmation and can be used for compound identification in complex mixtures. The characteristic isotope patterns associated with bromine-containing fragments serve as additional diagnostic features that enhance the reliability of structural assignments based on mass spectrometric data.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQPDZZDCFKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428445 | |
| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-71-9 | |
| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-4-methylbenzenesulfonamide. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products such as N,N-diethyl-3-azido-4-methylbenzenesulfonamide or N,N-diethyl-3-thiocyanato-4-methylbenzenesulfonamide can be formed.
Oxidation Products: Sulfonyl derivatives like N,N-diethyl-3-bromo-4-methylbenzenesulfonyl chloride.
Reduction Products: Sulfinamide derivatives like N,N-diethyl-3-bromo-4-methylbenzenesulfinamide.
Scientific Research Applications
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can inhibit enzymes or interact with cellular components, leading to its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on substituent contributions.
Key Observations:
- In contrast, the trifluoromethyl group in increases lipophilicity and metabolic stability .
- Steric Effects: The 4-methyl group in the target compound may restrict rotational freedom, influencing binding affinity in biological targets.
- Biological Activity : Sulfonamides with heterocyclic moieties (e.g., oxazolyl in , benzimidazolyl in ) show enhanced antimicrobial activity, suggesting that the target compound’s lack of such groups may limit its efficacy unless further functionalized .
Pharmacological and Industrial Relevance
- Drug Delivery: Diethylamino groups (as in the target compound) are associated with enhanced membrane permeability, a trait exploited in transdermal drug delivery systems (e.g., N,N-diethyl m-toluamide in ).
- Thermodynamic Stability : Methyl and bromine substituents may increase melting points and solubility in organic solvents compared to unsubstituted sulfonamides, aligning with trends observed in .
Biological Activity
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological mechanisms, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the bromination of N,N-diethyl-4-methylbenzenesulfonamide. Common methods include using bromine or brominating agents like N-bromosuccinimide (NBS) in solvents such as chloroform or carbon tetrachloride. The reaction can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes that are crucial for bacterial growth, thereby affecting folic acid synthesis, which is vital for the survival of various bacterial strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated potential in anticancer applications. Its derivatives are being explored for their ability to inhibit enzymes involved in cancer progression. The mechanism likely involves interaction with cellular components, leading to the inhibition of pathways critical for cell survival .
The biological activity of this compound is attributed to its structural features, particularly the presence of the bromine atom and sulfonamide group. These functional groups enhance its reactivity and ability to interact with molecular targets, including enzymes and receptors involved in disease processes .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide | Contains dimethylamino groups instead of diethylamino | Exhibits antibacterial activity |
| N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide | Chlorine atom instead of bromine | Potentially similar biological activity |
| N,N-Diethyl p-toluenesulfonamide | Different aromatic substitution | Known for use in organic synthesis |
The distinct combination of diethylamino groups and a bromine atom in this compound contributes to its unique reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in laboratory settings:
- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, demonstrating a dose-dependent response .
- Cancer Cell Line Studies : Research involving human cancer cell lines has indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
Q & A
Basic Questions
Q. What are the key steps in synthesizing N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, and how is regioselectivity achieved?
- Methodology : The synthesis typically involves bromination of a pre-synthesized N,N-diethyl-4-methylbenzenesulfonamide precursor. Electrophilic aromatic substitution is guided by the sulfonamide (-SO₂N(Et)₂) and methyl (-CH₃) groups, which direct bromination to the meta position relative to the sulfonamide group.
- Conditions : Use bromine (Br₂) or N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄ or CHCl₃) under inert atmospheres (N₂/Ar) to minimize side reactions. Reaction temperatures are maintained between 0–25°C to control exothermicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is employed to isolate the product.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the bromine (no proton signal at C3), methyl group (δ ~2.4 ppm, singlet), and diethylamino protons (δ ~1.1–1.3 ppm, triplet; δ ~3.2–3.4 ppm, quartet) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (m/z ~317 for C₁₁H₁₆BrNO₂S) and isotopic pattern characteristic of bromine (1:1 ratio for M⁺ and M+2) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and Br percentages to confirm purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize bromination yield while minimizing byproducts?
- Variable Screening : Use design-of-experiment (DoE) approaches to test solvent polarity (e.g., CCl₄ vs. CH₂Cl₂), stoichiometry (1.0–1.2 eq Br₂/NBS), and catalysts (e.g., FeBr₃). Kinetic studies via HPLC or GC-MS track intermediate formation .
- Side-Reaction Mitigation : Add scavengers (e.g., Na₂S₂O₃) to quench excess bromine. Low-temperature reactions (0–5°C) reduce dibromination or oxidation of the sulfonamide group .
Q. What electronic and steric effects does the bromine substituent impart on the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling (e.g., with Pd catalysts). The sulfonamide group stabilizes transition states via resonance .
- Steric Considerations : The 3-bromo and 4-methyl groups create steric hindrance, requiring bulky ligands (e.g., XPhos) in cross-coupling to prevent homocoupling .
Q. What challenges arise in crystallizing this compound, and how are they addressed for X-ray diffraction studies?
- Crystallization Issues : Low solubility in common solvents (e.g., hexane, EtOAc) and polymorphism. Use mixed solvents (e.g., DCM/pentane) or vapor diffusion methods .
- Data Collection : High-resolution X-ray data (Cu-Kα or synchrotron) with SHELXL refinement. Twinning or disorder in the diethylamino group requires constraints (e.g., ISOR, DELU) during refinement .
Q. How are structure-activity relationships (SAR) explored for its reported antimicrobial activity?
- Assay Design : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use microdilution broth methods with positive (ciprofloxacin) and negative controls .
- Mechanistic Probes : Compare bioactivity of the brominated derivative with chloro/fluoro analogs. Molecular docking studies (e.g., AutoDock Vina) predict interactions with bacterial enzyme targets (e.g., dihydropteroate synthase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
